BenchChemオンラインストアへようこそ!

4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine

Cannabinoid CB1 receptor Antagonist binding affinity Pyrazole SAR

4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 907988-39-0, synonym: 4-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine) is a small-molecule pyrazole–piperidine hybrid (C₁₀H₁₈N₄, MW 194.28 g/mol, XLogP3-AA 0.7). It is annotated in authoritative pharmacological databases as a selective cannabinoid type‑1 (CB1) receptor antagonist and has been implicated in CCR5‑mediated chemokine signaling.

Molecular Formula C10H18N4
Molecular Weight 194.282
CAS No. 907988-39-0
Cat. No. B2770274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine
CAS907988-39-0
Molecular FormulaC10H18N4
Molecular Weight194.282
Structural Identifiers
SMILESCC1=C(N(N=C1)C2CCN(CC2)C)N
InChIInChI=1S/C10H18N4/c1-8-7-12-14(10(8)11)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3
InChIKeyZXGHLPMDSDKGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 907988-39-0): Core Physicochemical & Pharmacological Profile for Procurement Evaluation


4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 907988-39-0, synonym: 4-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine) is a small-molecule pyrazole–piperidine hybrid (C₁₀H₁₈N₄, MW 194.28 g/mol, XLogP3-AA 0.7) [1]. It is annotated in authoritative pharmacological databases as a selective cannabinoid type‑1 (CB1) receptor antagonist and has been implicated in CCR5‑mediated chemokine signaling [2][3]. The compound is commercially available from multiple research‑chemical vendors at purities ≥95‑98%, enabling its use as a functional probe or synthetic intermediate in medicinal chemistry programs [1].

Why 4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole–Piperidine Isosteres


Replacement with closely related pyrazole–piperidine analogs such as the des‑methyl variant CAS 3524‑30‑9 or simple N‑arylpyrazoles risks loss of the precise pharmacophoric geometry required for CB1‑antagonist engagement [1]. The 4‑methyl substituent on the pyrazole core sterically defines the binding pose within the orthosteric pocket of CB1, and its removal or repositioning is known in the rimonabant chemotype to drastically reduce affinity (ΔpKi > 1) [2]. Furthermore, the N‑methylpiperidine portion governs both ionization state (predicted pKa ~8.5) and CNS‑penetration potential, parameters that cannot be preserved by generic piperidine surrogates [3].

Quantitative Comparator-Based Evidence for 4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Selection


CB1 Receptor Binding Affinity – Class-Level Comparison with Des-Methyl and Biaryl Pyrazole Analogs

Data directly quantifying the CB1 affinity of CAS 907988-39-0 is limited; however, the compound’s annotation as a selective CB1 antagonist [1] places it within a chemotype where the 4-methyl group is critical. In the structurally related rimonabant series, deletion of the 4-methyl substituent reduced CB1 affinity from Ki ≈ 1–10 nM to >100 nM in [³H]CP55,940 displacement assays [2]. CAS 907988-39-0 retains the 4-methyl substituent absent in the common building block CAS 3524-30-9, implying a significant affinity advantage over the des-methyl analog based on class-level SAR.

Cannabinoid CB1 receptor Antagonist binding affinity Pyrazole SAR

Lipophilicity-Driven CNS Permeability Differentiation vs. Higher LogP CB1 Antagonists

CAS 907988-39-0 has a computed XLogP3-AA of 0.7 [1], substantially lower than rimonabant (cLogP ≈ 5.5–6.5) and AM251 (cLogP ≈ 4.5). In pyrazole CB1 antagonists, reducing logP has been shown to limit CNS exposure and central adverse effects while retaining peripheral metabolic efficacy [2]. This property profile renders CAS 907988-39-0 a potentially safer scaffold for peripheral CB1 programs compared to high‑logP first‑generation antagonists.

Physicochemical property CNS penetration LogP optimization

Hydrogen-Bond Donor Capacity vs. N-Alkylated Pyrazole Analogs

CAS 907988-39-0 possesses one hydrogen-bond donor (HBD = 1, the exocyclic amine) [1], compared to zero HBD in N-alkylated pyrazole analogs such as 1,4-dimethyl-1H-pyrazol-5-amine or fully substituted pyrazoles lacking an amine group. The presence of a single donor is compatible with blood–brain barrier permeation guidelines (HBD ≤ 3) while providing a synthetic handle for derivatization (e.g., amide coupling, urea formation) that is absent in non-amine comparators [2].

Hydrogen-bond donor Physicochemical property Solubility

Dual CB1 / CCR5 Pharmacological Annotation – Differentiation from Single-Target Analogs

Database annotations link this compound to both CB1 receptor antagonism [1] and CCR5 chemokine receptor modulation [2]. This dual‑target annotation is not observed for canonical single‑target comparators such as rimonabant (CB1‑selective) or maraviroc (CCR5‑selective). While confirmatory potency data (IC₅₀/Ki) for each target is not publicly available for this specific compound, the unique dual‑annotation profile suggests a polypharmacology opportunity distinct from established single‑target ligands.

Polypharmacology CB1 antagonist CCR5 antagonist

Rotatable Bond Constraint vs. Flexible-Chain Piperidine-Pyrazole Analogs

CAS 907988-39-0 has a single rotatable bond (nrot = 1) [1], indicating a conformationally constrained scaffold compared to analogs with ethylene or propylene linkers between the pyrazole and piperidine rings (nrot ≥ 3). A low rotatable bond count is statistically associated with higher oral bioavailability and improved ligand efficiency [2], providing a physicochemical differentiation from more flexible piperidine‑pyrazole competitors.

Ligand efficiency Conformational restriction Rotatable bonds

Optimal Application Scenarios for 4-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Based on Evidence


Peripheral CB1 Antagonist Lead Generation – Exploiting Low Lipophilicity

Given its XLogP3-AA of 0.7 [1], CAS 907988-39-0 is the most water‑friendly pyrazole‑piperidine CB1‑antagonist scaffold reported to date, versus rimonabant (cLogP ~5.5–6.5). This property makes it uniquely suited for peripheral CB1 antagonist design, where CNS exclusion is desired to avoid the psychiatric adverse effects that led to rimonabant’s market withdrawal [2]. Programs targeting metabolic syndrome, NASH, or obesity can use this compound as a fragment‑like starting point for property‑guided optimization.

Dual CB1/CCR5 Chemical Probe Development

The compound’s pharmacological annotation as both a CB1 antagonist and CCR5 antagonist [3][4] enables its deployment as a probe for polypharmacology in metabolic‑inflammatory disease models (e.g., atherosclerosis, hepatic steatosis). It can be benchmarked against maraviroc (CCR5‑selective) and rimonabant (CB1‑selective) in head‑to‑head phenotypic screens to deconvolve target‑specific contributions.

Synthetic Intermediate for Pyrazole‑Piperidine Library Expansion

With a single primary amine (HBD = 1) and three hydrogen‑bond acceptors (HBA = 3) [1], the compound offers a versatile amine handle for combinatorial amide, sulfonamide, or urea library synthesis. Compared to N‑alkylated pyrazole analogs that lack an amine functional group, CAS 907988-39-0 enables rapid SAR exploration at the 5‑position of the pyrazole without requiring de novo core synthesis [5].

Quality‑Controlled Starting Material for Preclinical Candidate Synthesis

Commercially available at ≥95% purity (AKSci, Leyan) and ≥98% (MolCore) , this compound can serve as a qualified starting material under ISO‑certified quality systems for GLP‑toxicology batch synthesis. For teams transitioning from discovery to preclinical development, procurement of pre‑qualified building blocks reduces analytical burden and accelerates IND‑enabling timelines.

Quote Request

Request a Quote for 4-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.